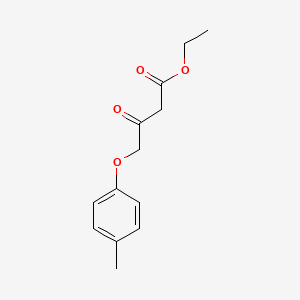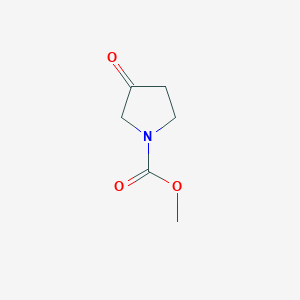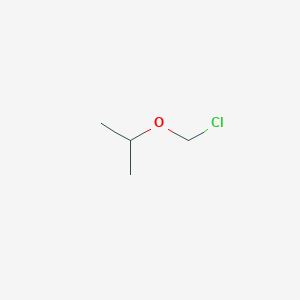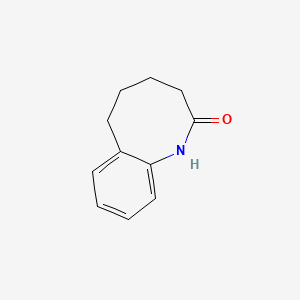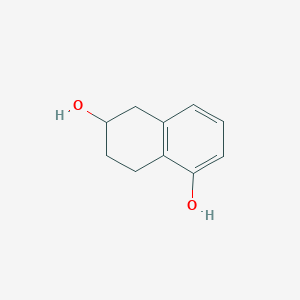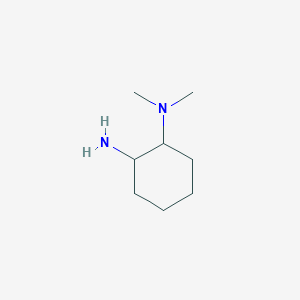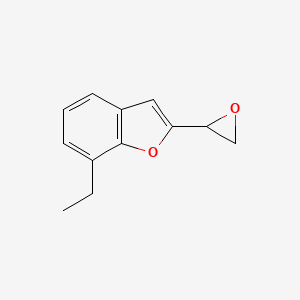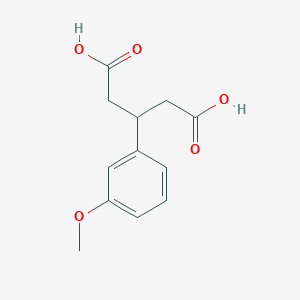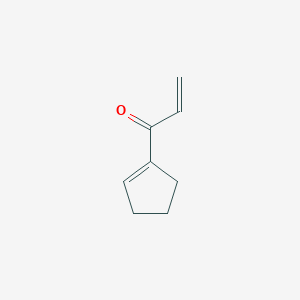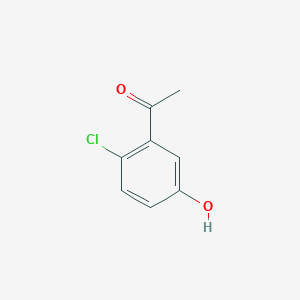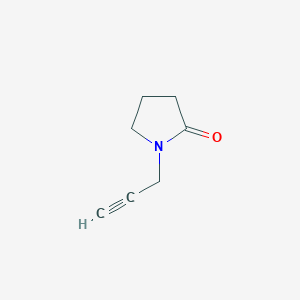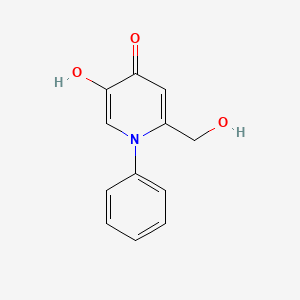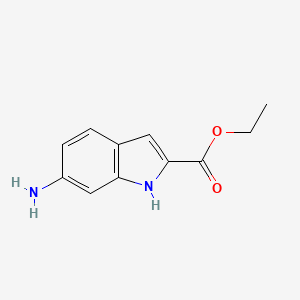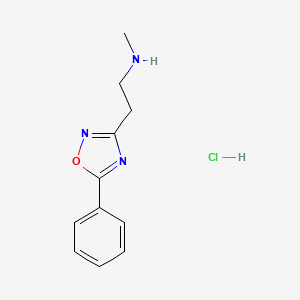
N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the oxadiazole family of compounds, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethanamine hydrochloride is involved in complex chemical reactions, including ring-fission and C–C bond cleavage reactions. A study demonstrated that reacting N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole in the presence of potassium carbonate leads to tertiary amines and, under certain conditions, results in ring fission of the oxadiazole system. This process was characterized using various spectroscopic methods, suggesting potential applications in synthetic organic chemistry and materials science (Jäger et al., 2002).
Antimicrobial Activity
Compounds derived from the 1,2,4-oxadiazole ring, such as N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethanamine hydrochloride, have been synthesized and evaluated for their antimicrobial properties. Research indicates that certain oxadiazole derivatives exhibit significant activity against bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents, offering a path to novel treatments for infectious diseases (Fuloria et al., 2009).
Anticonvulsant Activity
The structural modification of 1,2,4-oxadiazoles, including N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethanamine hydrochloride, has been explored for anticonvulsant activity. By designing compounds based on a semicarbazone pharmacophoric model, researchers aim to meet the structural requirements necessary for this activity. Studies employing models like maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests have shown promising results, validating the potential of these compounds in epilepsy treatment (Rajak et al., 2010).
Anticancer Potential
Research into N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethanamine hydrochloride derivatives has uncovered potential anticancer properties. By synthesizing and evaluating various derivatives, scientists have discovered compounds with moderate to excellent activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). This research opens up new avenues for cancer therapy, emphasizing the importance of structural design in developing effective anticancer drugs (Ravinaik et al., 2021).
Sensing Applications
Derivatives of N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethanamine hydrochloride have been investigated for their utility in chemical sensing. Specifically, studies on the development of chemosensors for detecting ions or molecules highlight the versatility of oxadiazole compounds. These sensors can exhibit changes in color or fluorescence upon interaction with specific targets, demonstrating potential applications in environmental monitoring, diagnostics, and chemical analysis (Ma et al., 2013).
Propriétés
IUPAC Name |
N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-12-8-7-10-13-11(15-14-10)9-5-3-2-4-6-9;/h2-6,12H,7-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZGNGDZWTVRLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

